molecular formula C10H6O2 B2609967 1-(Furan-2-yl)hexa-2,4-diyn-1-one CAS No. 1768-04-3

1-(Furan-2-yl)hexa-2,4-diyn-1-one

Cat. No. B2609967
CAS RN: 1768-04-3
M. Wt: 158.156
InChI Key: DNSSTOIROGGSJV-UHFFFAOYSA-N
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Description

“1-(Furan-2-yl)hexa-2,4-diyn-1-one” is a chemical compound with the molecular formula C10H6O2 . It has a molecular weight of 158.16 g/mol . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “1-(Furan-2-yl)hexa-2,4-diyn-1-one” can be represented by the SMILES notation: CC#CC#CC(=O)C1=CC=CO1 . This indicates that the molecule consists of a furan ring attached to a hexa-2,4-diyn-1-one chain.


Physical And Chemical Properties Analysis

“1-(Furan-2-yl)hexa-2,4-diyn-1-one” is a solid compound with a melting point of 75-77°C . It is typically stored at room temperature .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored furan-based compounds as potential antibacterial agents. For instance, Almasirad et al. synthesized novel 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives and evaluated their antimicrobial activity against gram-positive and gram-negative bacteria . Investigating the antibacterial potential of 1-(furan-2-yl)hexa-2,4-diyn-1-one could provide valuable insights for combating microbial resistance.

Chiral Synthesis and Pharmaceutical Precursors

Chiral heterocyclic alcohols, including (S)-1-(furan-2-yl)propan-1-ol , serve as essential precursors for pharmaceuticals and natural products. These compounds play a crucial role in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs . Understanding the synthetic pathways involving furan hexadiynone contributes to drug development.

Enzyme Inhibition Studies

Researchers have investigated the impact of furan derivatives on enzyme activity. For instance, (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one demonstrated dose-dependent inhibition of monophenolase . Exploring the interaction of 1-(furan-2-yl)hexa-2,4-diyn-1-one with enzymes could reveal potential therapeutic applications.

Density Functional Theory (DFT) and Molecular Modeling

In silico approaches, such as DFT and molecular modeling, provide insights into the electronic structure and properties of furan compounds. Researchers have applied these techniques to study 2-[2-(4-Methylphenylamino)-4-phenylthiazol-5-yl]benzofuran , shedding light on its behavior and potential applications . Similar investigations can enhance our understanding of furan hexadiynone.

properties

IUPAC Name

1-(furan-2-yl)hexa-2,4-diyn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O2/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSSTOIROGGSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC#CC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)hexa-2,4-diyn-1-one

CAS RN

1768-04-3
Record name 1-(furan-2-yl)hexa-2,4-diyn-1-one
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